molecular formula C9H18O2 B13610772 2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol

2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Cat. No.: B13610772
M. Wt: 158.24 g/mol
InChI Key: RWVWDOUMXZLRRM-UHFFFAOYSA-N
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Description

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a distinctive odor and is soluble in water and organic solvents such as ethanol and ether. This compound is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol typically involves the reaction of tetrahydro-2H-pyran-4-ol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes and biochemical pathways, resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
  • cis-Rose oxide
  • trans-Rose oxide

Uniqueness

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-1-(oxan-4-yl)propan-2-ol

InChI

InChI=1S/C9H18O2/c1-9(2,10)7-8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

RWVWDOUMXZLRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCOCC1)O

Origin of Product

United States

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